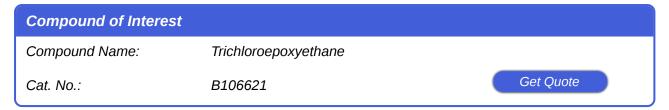


Application Note: 1H and 13C NMR Characterization of Trichloroepoxyethane

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichloroepoxyethane, also known as 2,2,3-trichlorooxirane, is a halogenated epoxide of interest in synthetic chemistry and as a potential metabolite. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such small organic molecules. This document provides a detailed protocol for the characterization of **trichloroepoxyethane** using ¹H and ¹³C NMR spectroscopy, including predicted spectral data based on its chemical structure.

Chemical Structure:

Figure 1. Chemical structure of Trichloroepoxyethane (2,2,3-trichlorooxirane).



Predicted NMR Spectral Data

Due to the molecular structure of **trichloroepoxyethane**, with a single proton on the epoxide ring, a simple NMR spectrum is anticipated. The presence of three electron-withdrawing chlorine atoms will significantly influence the chemical shifts of the proton and the carbon atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum of **trichloroepoxyethane** is expected to show a single signal, as there is only one proton in the molecule. With no adjacent protons to couple with, this signal will appear as a singlet. The chemical shift will be downfield due to the deshielding effects of the electronegative oxygen and chlorine atoms. Protons on an epoxide ring typically appear in the 2.5-3.5 ppm range.[1]

Table 1: Predicted ¹H NMR Data for **Trichloroepoxyethane** in CDCl₃

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.0 - 4.0	Singlet (s)	1H	H-1

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to display two distinct signals corresponding to the two carbon atoms of the epoxide ring. Both carbons are deshielded by the attached oxygen and chlorine atoms. Carbons in an epoxide ring typically resonate in the 40-60 ppm region.[1]

Table 2: Predicted ¹³C NMR Data for **Trichloroepoxyethane** in CDCl₃

Predicted Chemical Shift (δ) ppm	Assignment	
55 - 65	C-1	
75 - 85	C-2	

Experimental Protocols



The following are standard protocols for acquiring ¹H and ¹³C NMR spectra of small organic molecules like **trichloroepoxyethane**.

Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for nonpolar to moderately polar organic compounds.[2]
- Sample Weighing: Accurately weigh approximately 5-10 mg of trichloroepoxyethane.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
- Filtration (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to avoid peak broadening.[2]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for calibration (e.g., CHCl₃ at 7.26 ppm).[2]

NMR Data Acquisition

The following are general parameters for a 300 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time (aq): 2-4 seconds.
- Spectral Width (sw): 10-12 ppm.
- Temperature: 298 K (25 °C).



¹³C NMR Acquisition Parameters:

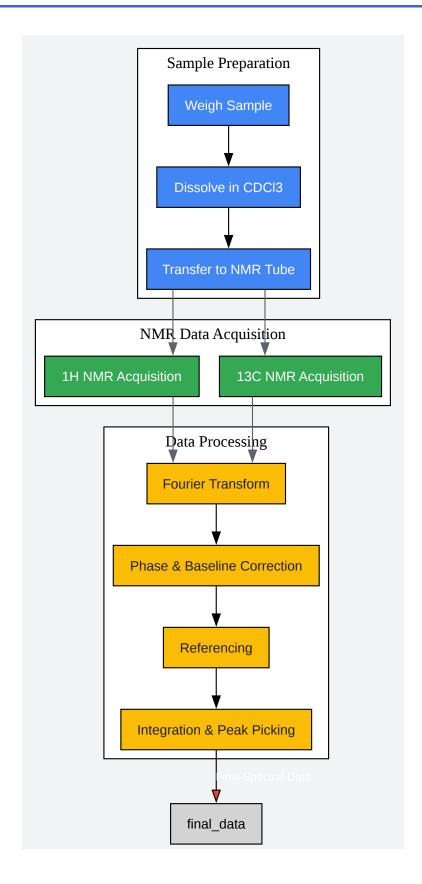
- Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
- Number of Scans: 512-2048 scans, as the ¹³C nucleus is less sensitive.
- Relaxation Delay (d1): 2-5 seconds.
- Acquisition Time (aq): 1-2 seconds.
- Spectral Width (sw): 0-220 ppm.
- Temperature: 298 K (25 °C).

Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.
- Integration: Integrate the area under the peak(s) in the ¹H NMR spectrum to determine the relative number of protons.
- Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.

Visualizations

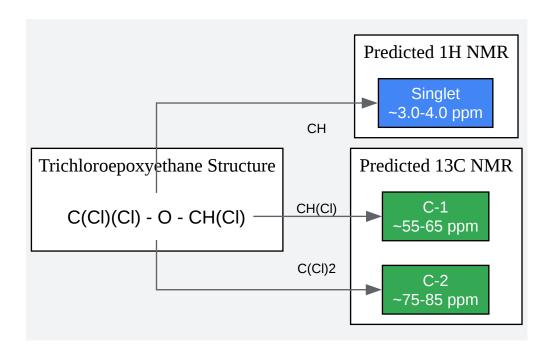




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Caption: Experimental workflow for NMR characterization.





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References

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